REACTION_CXSMILES
|
[Li+].[OH-].[N+:3]([CH3:6])([O-:5])=[O:4].[F:7][C:8]([F:13])([F:12])[C:9](=[O:11])[CH3:10].[O-]S([O-])(=O)=O.[Mg+2]>[Cl-].C([N+](C)(C)C)CCCCCCCCCCCCCCC.C(OCC)C.O>[F:7][C:8]([F:13])([F:12])[C:9]([CH3:10])([OH:11])[CH2:6][N+:3]([O-:5])=[O:4] |f:0.1,4.5,6.7|
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Name
|
|
Quantity
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0.193 g
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Type
|
reactant
|
Smiles
|
[Li+].[OH-]
|
Name
|
|
Quantity
|
3.76 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C
|
Name
|
|
Quantity
|
7.95 mL
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Type
|
reactant
|
Smiles
|
FC(C(C)=O)(F)F
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.9 g
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Type
|
reactant
|
Smiles
|
[O-]S(=O)(=O)[O-].[Mg+2]
|
Name
|
|
Quantity
|
3.8 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].C(CCCCCCCCCCCCCCC)[N+](C)(C)C
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
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UNSPECIFIED
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Setpoint
|
22.5 (± 2.5) °C
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Type
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CUSTOM
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Details
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the resulting yellow solution stirred at 20-25° C. for 2 days
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
WASH
|
Details
|
washed with water (3×200 ml) and brine (1×100 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic portion was dried over MgSO4
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Type
|
CONCENTRATION
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Details
|
concentrated in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |